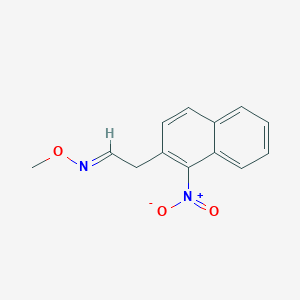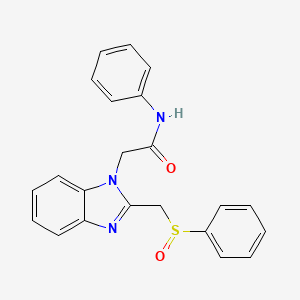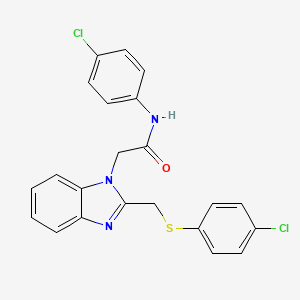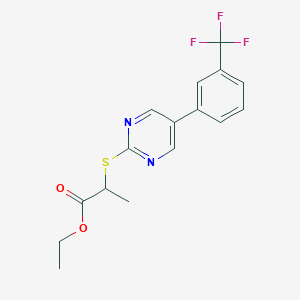
Methyl 4-(((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)methyl)benzenecarboxylate
Übersicht
Beschreibung
Methyl 4-(((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)methyl)benzenecarboxylate is a useful research compound. Its molecular formula is C15H13F3N2O3S and its molecular weight is 358.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)methyl)benzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)methyl)benzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of various pyrimidine derivatives, including those structurally related to Methyl 4-(((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)methyl)benzenecarboxylate, has been a focal point in chemical research due to their extensive range of biological activities. These compounds are synthesized through various chemical reactions, with a notable emphasis on the annulation processes, Michael-like conjugate additions, and cyclization reactions involving trifluoromethylpyrimidines.
Synthesis via Pyrimidine Annulation : The synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates through pyrimidine ring annulation processes showcases the chemical versatility of these compounds. This method involves tautomerism studies using NMR spectroscopy, highlighting the dynamic equilibrium of various forms in solution (Dolzhenko et al., 2006).
Conjugate Hydrocyanation : The Michael-like 1,4-conjugate hydrocyanation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones to produce trifluoromethylated 4,5-dihydroorotic acid analogues demonstrates another synthetic pathway. This process also unveils the stabilizing intra-molecular interactions within the molecules, which could influence their biological activity and chemical stability (Sukach et al., 2015).
Cascade Rearrangement : A study on the cascade rearrangement in the reaction of methyl trifluoropyruvate sulfonylimines with terminal alkynes further illustrates the complex reactions involved in the synthesis of related compounds. This mechanism includes the formation of a six-centered bipolar ion followed by its cascade rearrangement, leading to the formation of methyl N-sulfonyl-4-oxo-2-trifluoromethyl-4-R-but-2E-enimidates (Kul'yanova et al., 2001).
Structural and Physical Properties
Research into the structural and physical properties of related compounds, such as anticonvulsant enaminones, reveals significant insights into the hydrogen bonding patterns, molecular conformations, and intermolecular interactions. These studies are crucial for understanding the potential biological activities and applications of these compounds in various scientific fields.
- Hydrogen Bonding and Molecular Conformation : The crystal structures of anticonvulsant enaminones similar in structure to the target compound have been analyzed, showing the importance of hydrogen bonding in forming infinite chains of molecules. This information is vital for designing compounds with specific biological activities (Kubicki et al., 2000).
Eigenschaften
IUPAC Name |
methyl 4-[[1-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c1-20-12(21)7-11(15(16,17)18)19-14(20)24-8-9-3-5-10(6-4-9)13(22)23-2/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZKWHSZVZMPKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)methyl)benzenecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate](/img/structure/B3129467.png)
![4-{5-[2-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3129483.png)
![2-oxo-2-phenylacetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3129484.png)
![Ethyl 4-chloro-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-quinolinecarboxylate](/img/structure/B3129490.png)
![2-{2-[(phenylsulfanyl)methyl]-1H-1,3-benzimidazol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3129491.png)

![ethyl 4-(4-chlorophenyl)-1-(4-fluorophenyl)-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3129504.png)



![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B3129537.png)
![4-Methoxy-2-[4-(4-nitrophenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3129553.png)

